molecular formula C20H18ClN3O3S B3631013 3-chloro-7-nitro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-7-nitro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B3631013
M. Wt: 415.9 g/mol
InChI Key: AWAHILOSSRQOQD-UHFFFAOYSA-N
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Description

The compound “3-chloro-7-nitro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups . It has a benzothiophene group (a bicyclic compound consisting of a benzene ring fused to a thiophene ring), a nitro group (-NO2), a carboxamide group (a carbonyl group attached to an amine), and a piperidine ring (a six-membered ring with one nitrogen atom) .


Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, it likely involves several steps, each introducing a different functional group . Piperidine derivatives are often synthesized through cyclization reactions, and the nitro group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The electron-withdrawing nitro group and the electron-donating amine could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the carboxamide could be hydrolyzed to a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a polar carboxamide group and a nitro group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

Future research could explore the potential applications of this compound, such as its use in drug development or materials science .

Properties

IUPAC Name

3-chloro-7-nitro-N-(2-piperidin-1-ylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-17-13-7-6-10-16(24(26)27)18(13)28-19(17)20(25)22-14-8-2-3-9-15(14)23-11-4-1-5-12-23/h2-3,6-10H,1,4-5,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAHILOSSRQOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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